molecular formula C14H15N3O4Se B11457222 2-Amino-6,7-dihydro-7-(4-hydroxy-3,5-dimethoxyphenyl)selenazolo[4,5-b]pyridin-5(4H)-one CAS No. 1190006-10-0

2-Amino-6,7-dihydro-7-(4-hydroxy-3,5-dimethoxyphenyl)selenazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11457222
CAS No.: 1190006-10-0
M. Wt: 368.26 g/mol
InChI Key: WDUJAEYQGLQESV-UHFFFAOYSA-N
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Description

2-AMINO-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of selenazolo[4,5-b]pyridines. This compound is characterized by the presence of an amino group, a hydroxy group, and two methoxy groups attached to a phenyl ring, along with a selenazole and pyridine fused ring system. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid to form an intermediate hydrazone . This intermediate is then cyclized with selenium dioxide to form the selenazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative solvents, catalysts, and reaction conditions to enhance the efficiency of each step. Additionally, scale-up processes must be carefully controlled to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinone derivative, while reduction of the nitro group can yield an amino derivative.

Scientific Research Applications

2-AMINO-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-AMINO-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes . Its antioxidant activity may involve scavenging of free radicals and inhibition of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-AMINO-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE lies in its selenazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

1190006-10-0

Molecular Formula

C14H15N3O4Se

Molecular Weight

368.26 g/mol

IUPAC Name

2-amino-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydro-4H-[1,3]selenazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C14H15N3O4Se/c1-20-8-3-6(4-9(21-2)11(8)19)7-5-10(18)16-13-12(7)22-14(15)17-13/h3-4,7,19H,5H2,1-2H3,(H2,15,17)(H,16,18)

InChI Key

WDUJAEYQGLQESV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2CC(=O)NC3=C2[Se]C(=N3)N

Origin of Product

United States

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